(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydrazinylidene, phenoxy, and butanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyacetyl hydrazine intermediate: This step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid to form 2,4-dibromo-5-methylphenoxyacetic acid, which is then converted to its corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with (E)-3-buten-2-one to form the hydrazinylidene intermediate.
Final coupling: The hydrazinylidene intermediate is coupled with 2,5-dimethoxyaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazinylidene group to a hydrazine group.
Substitution: The bromine atoms in the phenoxy ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Phenoxy derivatives with substituted groups.
Scientific Research Applications
(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{2-[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- (3E)-3-{2-[(2,4-difluoro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
Uniqueness
The uniqueness of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide lies in its specific bromine substitutions, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C21H23Br2N3O5 |
---|---|
Molecular Weight |
557.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2,5-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C21H23Br2N3O5/c1-12-7-19(16(23)10-15(12)22)31-11-21(28)26-25-13(2)8-20(27)24-17-9-14(29-3)5-6-18(17)30-4/h5-7,9-10H,8,11H2,1-4H3,(H,24,27)(H,26,28)/b25-13+ |
InChI Key |
KRIFTHVJLNKCLY-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.